4-Bromo-2-(trifluoromethoxy)benzonitrile

Overview

Description

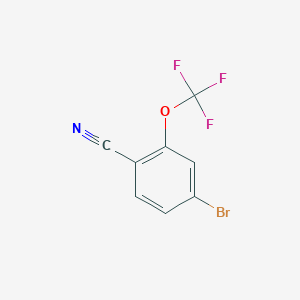

4-Bromo-2-(trifluoromethoxy)benzonitrile (CAS: 1187983-97-6) is a halogenated aromatic compound featuring a benzene ring substituted with a bromine atom at the para-position (C4), a trifluoromethoxy (-OCF₃) group at the ortho-position (C2), and a nitrile (-CN) group at C1 (Figure 1). The trifluoromethoxy group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, solubility, and reactivity. This molecule is primarily utilized as a building block in pharmaceuticals, agrochemicals, and materials science due to its ability to participate in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions .

Preparation Methods

The synthesis of 4-Bromo-2-(trifluoromethoxy)benzonitrile typically involves multiple steps. One common method starts with 4-bromo-2-(trifluoromethoxy)benzoic acid as the starting material. This compound undergoes a series of reactions, including halogenation and nitrile formation, to yield the final product . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and the use of specific catalysts .

Chemical Reactions Analysis

4-Bromo-2-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

Pharmaceutical Applications

4-Bromo-2-(trifluoromethoxy)benzonitrile is utilized in the development of novel therapeutic agents. Its structural properties allow it to act as a building block for various pharmaceuticals, particularly those targeting specific biological pathways. The trifluoromethoxy group enhances its lipophilicity, which can improve bioavailability and efficacy in drug formulations.

Agrochemical Uses

In agrochemicals, this compound is employed as an intermediate for synthesizing pesticides and herbicides. Its unique chemical structure allows for modifications that can lead to the development of effective agrochemical agents that target specific pests or plant diseases.

Material Science

The compound is also significant in materials science, particularly in the production of advanced materials such as liquid crystals and polymers. Its stability and reactivity make it suitable for applications in electronic devices and display technologies.

Chemical Synthesis

This compound is a versatile reagent in organic synthesis, enabling various reactions such as nucleophilic substitutions, coupling reactions (e.g., Suzuki or Heck coupling), and oxidation-reduction processes. These reactions allow for the construction of complex organic molecules.

| Application Area | Description |

|---|---|

| Pharmaceuticals | Building block for new drugs; enhances bioavailability due to lipophilicity |

| Agrochemicals | Intermediate for synthesizing pesticides and herbicides |

| Material Science | Used in producing liquid crystals and polymers for electronic applications |

| Chemical Synthesis | Versatile reagent in organic synthesis; enables various coupling and substitution reactions |

Case Study 1: Development of Anticancer Agents

Research has shown that derivatives of this compound exhibit promising anticancer activity. A study synthesized several analogs and evaluated their cytotoxicity against various cancer cell lines, demonstrating significant potential for further drug development.

Case Study 2: Synthesis of Novel Pesticides

A recent study focused on using this compound to create new pesticide formulations. By modifying the nitrile group, researchers developed compounds that showed increased effectiveness against specific agricultural pests while minimizing environmental impact.

Case Study 3: Liquid Crystal Applications

Investigations into the use of this compound in liquid crystal displays revealed its potential to enhance the performance of LCDs through improved thermal stability and optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(trifluoromethoxy)benzonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 4-Bromo-2-(trifluoromethoxy)benzonitrile with analogs differing in substituent type, position, or electronic effects.

Substituent Effects: Trifluoromethoxy vs. Methoxy

4-Bromo-2-methoxybenzonitrile (CAS: 330793-38-9) replaces the -OCF₃ group with a methoxy (-OCH₃) group. While both substituents are electron-withdrawing, -OCF₃ has a stronger inductive effect (-I) due to the electronegativity of fluorine atoms, making the parent compound more reactive in electrophilic substitutions. For example, in palladium-catalyzed couplings, the -OCF₃ group enhances the electrophilicity of the bromine atom, accelerating oxidative addition steps compared to -OCH₃ .

Substituent Diversity: Trifluoromethoxy vs. 1,2,4-Triazole

4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzonitrile (CAS: N/A) replaces -OCF₃ with a 1,2,4-triazole group. The triazole moiety introduces hydrogen-bonding capability and basicity, broadening utility in medicinal chemistry. For instance, this analog demonstrated insecticidal activity in crop protection agents, whereas the trifluoromethoxy derivative is preferred for its metabolic stability and lipophilicity in pesticide formulations .

Positional Isomerism: Bromine and Nitrile Placement

3-Bromobenzonitrile (CAS: N/A) and 2-bromobenzonitrile (CAS: 873-32-5) highlight the impact of bromine and nitrile positioning. The meta- and ortho-bromo isomers exhibit distinct reactivity in SNAr reactions due to varying resonance stabilization. For example, the nitrile group at C1 in this compound deactivates the ring, directing incoming nucleophiles to C4, whereas ortho-bromobenzonitrile favors substitutions at C2 or C6 .

Biological Activity

4-Bromo-2-(trifluoromethoxy)benzonitrile (C8H3BrF3NO) is a compound characterized by its unique trifluoromethoxy group, which significantly influences its chemical reactivity and biological activity. This compound is primarily utilized as a pharmaceutical intermediate, serving as a building block in the synthesis of more complex molecules. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound features a benzene ring substituted with a bromine atom at the para position and a trifluoromethoxy group at the ortho position. The presence of these substituents enhances the compound's reactivity, making it valuable in organic synthesis and medicinal applications.

| Property | Value |

|---|---|

| Molecular Formula | C8H3BrF3NO |

| Appearance | Off-white crystalline solid |

| Stability | High under standard conditions |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound exhibits significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values indicating its potential as an antibacterial agent.

- MIC Values Against Bacterial Strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 75 |

| Streptococcus pyogenes | 50 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, potentially disrupting essential cellular processes in bacteria. The trifluoromethoxy group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Study on Antibacterial Efficacy

In a recent investigation, researchers evaluated the antibacterial efficacy of several derivatives of benzonitrile, including this compound. The study employed agar diffusion methods to assess the zones of inhibition against various bacterial strains. The results indicated that the compound exhibited a notable zone of inhibition, comparable to established antibiotics.

- Results Summary:

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 15 |

| Control (Ampicillin) | 20 |

Study on Cytotoxicity

Another study focused on the cytotoxic effects of this compound using MTT assays on cancer cell lines. The results demonstrated moderate cytotoxicity, suggesting potential applications in cancer therapeutics.

- Cytotoxicity Results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 30 |

| MCF-7 (breast cancer) | 25 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-bromo-2-(trifluoromethoxy)benzonitrile, and how can its purity be validated?

- Methodology : The compound is synthesized via visible-light-mediated photocatalytic reduction of 4-(trifluoromethoxy)benzonitrile using an organic photosensitizer. This process generates fluorophosgene and benzonitrile as intermediates . Post-synthesis, purity can be assessed using high-resolution NMR (e.g., and NMR) to confirm structural integrity and detect residual solvents or byproducts. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography (HPLC) with UV detection can quantify impurities .

Q. How can the crystal structure of this compound be resolved?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) improves resolution. Use the SHELX suite (e.g., SHELXL for refinement) to process diffraction data, resolve anisotropic displacement parameters, and validate hydrogen bonding or stacking interactions. WinGX or OLEX2 can assist in visualization and CIF file preparation .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- NMR : , , and NMR in deuterated solvents (e.g., CDCl) to identify substituent effects (e.g., deshielding of aromatic protons adjacent to electron-withdrawing groups) .

- FT-IR : Detect nitrile (C≡N) stretching at ~2220 cm and trifluoromethoxy (OCF) vibrations near 1280–1350 cm.

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular ion peaks (e.g., [M+H] or [M-Br] fragments) .

Advanced Research Questions

Q. How does this compound participate in visible-light-mediated reactions, and what mechanistic insights exist?

- Methodology : Under visible-light irradiation, the compound undergoes single-electron reduction via an organic photosensitizer (e.g., eosin Y), leading to cleavage of the C–OCF bond and liberation of fluorophosgene. This reactive intermediate can be trapped intramolecularly to form carbonates or ureas. Transient absorption spectroscopy and NMR kinetic studies reveal a charge-transfer complex-dimer as the active catalytic species, with water influencing off-cycle equilibria .

Q. What strategies mitigate competing side reactions during its use in photoredox catalysis?

- Methodology :

- Solvent Optimization : Use anhydrous solvents (e.g., THF, DMF) to suppress hydrolysis of fluorophosgene to CO and HF.

- Catalyst Loading : Titrate photosensitizer concentration (e.g., 0.5–2 mol%) to balance reaction rate and side-product formation.

- Quenching Experiments : Add radical scavengers (e.g., TEMPO) to confirm non-radical pathways and validate electrophilic intermediates .

Q. How can contradictions in reaction yields or selectivity be analyzed?

- Methodology :

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to map transition states and identify steric/electronic factors affecting selectivity.

- Isotopic Labeling : Use -labeled reagents to trace oxygen sources in carbonate formation.

- In Situ Monitoring : ReactIR or Raman spectroscopy to track intermediate lifetimes and optimize reaction timelines .

Properties

IUPAC Name |

4-bromo-2-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NO/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDMYPNZFMPNSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672913 | |

| Record name | 4-Bromo-2-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187983-97-6 | |

| Record name | 4-Bromo-2-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.